A Comprehensive Technical Guide to 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane: Properties, Applications, and Experimental Protocols
A Comprehensive Technical Guide to 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane: Properties, Applications, and Experimental Protocols
Introduction: A Versatile Building Block for Modern Synthesis
4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane is a key organoboron compound that has become indispensable in the fields of medicinal chemistry, drug discovery, and materials science. As a pinacol boronic ester, it serves as a stable, easy-to-handle precursor to the corresponding boronic acid, finding its primary utility as a coupling partner in palladium-catalyzed cross-coupling reactions.
The structural motif of this molecule, featuring a central phenyl ring linked to a phenoxy group (a biaryl ether) at the meta-position, is of significant interest. This framework is present in numerous biologically active molecules and advanced functional materials. The pinacol ester form provides enhanced stability over the free boronic acid, making it a preferred reagent for complex, multi-step syntheses where reagent integrity is paramount.[1][2] This guide provides an in-depth examination of its properties, stability, core applications, and a field-proven experimental protocol for its use in the Suzuki-Miyaura coupling reaction.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in synthesis.
Core Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 330793-01-0 | PubChem CID: 58127671 |
| Molecular Formula | C₁₈H₂₁BO₃ | [3] |
| Molecular Weight | 296.17 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Melting Point | 52 - 56 °C | [2] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM) | [2][4] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the reagent.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals that are characteristic of the molecule's structure. Key expected resonances include multiplets in the aromatic region (approx. δ 6.8-7.8 ppm) corresponding to the protons on the two phenyl rings. A prominent, sharp singlet appears in the upfield region (approx. δ 1.35 ppm) which integrates to 12 protons, representing the four equivalent methyl groups of the pinacol protecting group.[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a series of signals in the aromatic region (approx. δ 115-160 ppm). A characteristic signal around δ 83-84 ppm corresponds to the two quaternary carbons of the dioxaborolane ring bonded to oxygen. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.[6] The methyl carbons of the pinacol group typically appear around δ 24-25 ppm.[6]
-
IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands. These include C-H stretching for the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic methyl groups (~2850-2980 cm⁻¹). Aromatic C=C stretching bands will be visible in the 1400-1600 cm⁻¹ region. Strong C-O stretching bands, characteristic of the ether linkage and the boronic ester, will appear in the 1000-1300 cm⁻¹ range.[7]
Stability, Handling, and Storage: The Pinacol Advantage
The choice of a pinacol ester over a free boronic acid is a deliberate strategy to enhance reagent stability and handling.
The Pinacol Advantage
Boronic acids are known to be susceptible to degradation pathways that can compromise reaction outcomes.[1] The most common is dehydration to form cyclic trimeric anhydrides known as boroxines. They are also prone to protodeboronation, where the C-B bond is cleaved by a proton source.[8] By reacting the boronic acid with pinacol, the resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system sterically and electronically protects the boron atom.[1] This imparts several key advantages:
-
Enhanced Shelf Life: Pinacol esters can be stored for long periods without significant degradation, which is crucial for reproducibility.[1]
-
Simplified Handling: They are generally crystalline solids and are less sensitive to atmospheric moisture and oxygen than many free boronic acids.[1][8]
-
Improved Reaction Profile: In many cross-coupling reactions, pinacol esters provide cleaner reactions and higher yields.[1]
Degradation Pathways
Despite their stability, pinacol esters are not inert. The primary degradation pathway is hydrolysis , where water cleaves the ester back to the boronic acid and pinacol.[8][9][10] This process can be accelerated by acidic or basic conditions.[8] While hydrolysis is a necessary step for the activation of the reagent in situ during some Suzuki-Miyaura reactions, premature hydrolysis during storage or workup can be detrimental.
Recommended Practices for Storage and Handling
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[11] For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended to minimize exposure to moisture and air.[12]
-
Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13][14] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[13]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is the most practiced palladium-catalyzed cross-coupling for C-C bond formation, and it represents the primary application for 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane.[15][16]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic ester (Ar'-Bpin) is transferred to the palladium center, displacing the halide. This key step requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[17] While historically believed to require prior hydrolysis to the boronic acid, recent studies have shown that boronic esters can undergo transmetalation directly.[15][16][18]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple, forming the new C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[19]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, field-proven protocol for the coupling of 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane with a model aryl bromide.
Objective
To synthesize 3-bromo-5'-phenoxy-1,1'-biphenyl via Suzuki-Miyaura coupling of 1,3-dibromobenzene with 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane.
Materials and Reagents
-
4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane (1.0 equiv)
-
1,3-Dibromobenzene (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heat source
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane, 1,3-dibromobenzene, Pd(dppf)Cl₂, and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 dioxane/water solvent mixture.
-
Causality Note: The mixed solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the active boronate species for efficient transmetalation.
-
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting boronic ester is consumed (typically 4-12 hours).
-
Reaction Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality Note: The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-bromo-5'-phenoxy-1,1'-biphenyl.
Synthesis of the Reagent
There are two primary, industrially relevant methods for synthesizing aryl boronic esters like the title compound:
-
Esterification of Boronic Acid: The most direct method involves the reaction of the corresponding 3-phenoxyphenylboronic acid with pinacol.[5] This is often achieved by stirring the two components in a suitable solvent like acetonitrile or dichloromethane, sometimes with a dehydrating agent like magnesium sulfate to drive the equilibrium towards the ester product.[20]
-
Miyaura Borylation: A highly versatile method is the palladium-catalyzed borylation of an aryl halide or triflate (e.g., 3-bromo- or 3-iododiphenyl ether) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[19] This transformation is highly functional group tolerant and allows for the synthesis of boronic esters from readily available starting materials.[19]
Safety and Hazard Information
4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane should be handled with care, following standard laboratory safety procedures.
-
Hazards: The compound may be harmful if swallowed, inhaled, or in contact with skin.[14][21] It can cause skin, eye, and respiratory irritation.[21][22]
-
Precautions:
-
Always handle in a well-ventilated chemical fume hood.[13]
-
Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[11][14]
-
Avoid creating dust.[13]
-
In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[12][22]
-
Conclusion
4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane stands out as a robust and highly valuable reagent in synthetic chemistry. Its superior stability and handling characteristics, derived from the pinacol ester protecting group, make it a reliable building block for constructing the important biaryl ether linkage via the Suzuki-Miyaura coupling. For researchers in drug development and materials science, a comprehensive understanding of its properties, mechanism of action, and proper handling is essential for leveraging its full synthetic potential.
References
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4,5,5-Tetramethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborolane. PubChem. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Poster Session. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane. PubChem. [Link]
-
ChemBK. (2024). 4,4,5,5-Tetramethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborolane. ChemBK. [Link]
-
LookChem. (n.d.). CAS 25240-59-9, 4,4,5,5-TETRAMETHYL-[1][8][15]DIOXABOROLAN-2-OL. LookChem. [Link]
-
Patro, A. G., Sahoo, R. K., & Nembenna, S. (2024). Electronic Supporting Information (ESI) for Zinc Hydride Catalyzed Hydroboration of Esters. The Royal Society of Chemistry. [Link]
-
Supporting Information. (2020). Royal Society of Chemistry. [Link]
-
Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Rose-Hulman. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4,4,5,5-Tetramethyl-2-(3-phenoxyphenyl)-1,3,2-dioxaborolane | C18H21BO3 | CID 58127671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. fishersci.ie [fishersci.ie]
- 12. fishersci.com [fishersci.com]
- 13. jwpharmlab.com [jwpharmlab.com]
- 14. keyorganics.net [keyorganics.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. orgsyn.org [orgsyn.org]
- 21. 4,4,5,5-Tetramethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborolane | C18H21BO3 | CID 17750275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. static.cymitquimica.com [static.cymitquimica.com]
